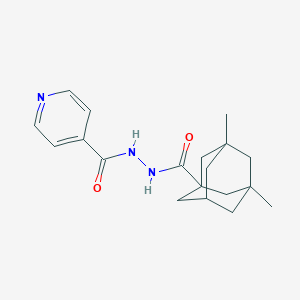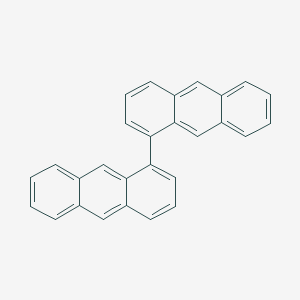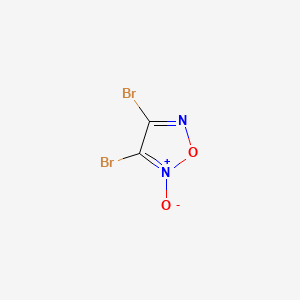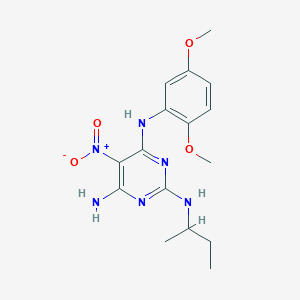
N'-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide is a complex organic compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications. This compound, in particular, combines the adamantane core with a pyridine and carbohydrazide moiety, potentially offering unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 3,5-dimethyladamantane-1-carboxylic acid. This intermediate can be synthesized by reacting 1,3-dimethyladamantane with bromotrichloromethane and water in the presence of manganese salts and complexes activated by pyridine .
The next step involves the formation of the carbohydrazide moiety. This can be achieved by reacting the carboxylic acid with hydrazine hydrate under reflux conditions. Finally, the pyridine ring is introduced through a condensation reaction with pyridine-4-carboxaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The adamantane core provides stability and rigidity, allowing the compound to fit into enzyme active sites or receptor binding pockets. The pyridine and carbohydrazide moieties can form hydrogen bonds and other interactions with biological molecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyladamantane-1-carboxylic acid: Shares the adamantane core but lacks the pyridine and carbohydrazide moieties.
Pyridine-4-carbohydrazide: Contains the pyridine and carbohydrazide moieties but lacks the adamantane core.
Uniqueness
N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide is unique due to its combination of the adamantane core with pyridine and carbohydrazide moieties. This unique structure provides a balance of stability, rigidity, and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
324036-90-0 |
|---|---|
Molecular Formula |
C19H25N3O2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N'-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C19H25N3O2/c1-17-7-13-8-18(2,10-17)12-19(9-13,11-17)16(24)22-21-15(23)14-3-5-20-6-4-14/h3-6,13H,7-12H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
ZTSHSSNDOHFIHR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NNC(=O)C4=CC=NC=C4)C |
solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-1',3',3'-trimethyl-5',8-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B14151617.png)
![2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14151623.png)
![3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B14151638.png)


![N-[2-[(2,4-Dinitrophenyl)amino]ethyl]-N-ethylbenzenesulfonamide](/img/structure/B14151654.png)

![2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B14151668.png)
![2-{(2Z)-3-[(2-Methoxypropan-2-yl)oxy]prop-2-en-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14151697.png)
![N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14151699.png)

![Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate](/img/structure/B14151708.png)
![(5Z)-5-{[(2-hydroxyethyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14151715.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14151719.png)
